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Compound of Interest

Compound Name: (2,4-Dichlorothiazol-5-yl)methanol

Cat. No.: B068348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2,4-Dichlorothiazol-5-yl)methanol is a chlorinated thiazole derivative with potential

applications as a building block in pharmaceutical and agrochemical synthesis. Its chemical

structure, featuring a dichlorinated thiazole ring and a hydroxymethyl group, suggests a unique

spectroscopic fingerprint. This technical guide provides a summary of its known properties and

outlines the standard methodologies for acquiring comprehensive spectroscopic data, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. While a complete, publicly available experimental dataset for this specific

compound is not currently available, this document serves as a foundational resource for

researchers undertaking its synthesis and characterization.
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Property Value Reference

IUPAC Name
(2,4-Dichlorothiazol-5-

yl)methanol

CAS Number 170232-69-6

Molecular Formula C₄H₃Cl₂NOS

Molecular Weight 184.04 g/mol

Chemical Structure alt text
(Structure generated based on

IUPAC name)

Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following tables outline the

expected spectroscopic characteristics based on the chemical structure of (2,4-
Dichlorothiazol-5-yl)methanol. These predictions are derived from standard spectroscopic

principles and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~4.8 - 5.0 Singlet -CH₂- (Methylene protons)

~3.5 - 4.5 (broad) Singlet -OH (Hydroxyl proton)

¹³C NMR (Carbon NMR)
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Predicted Chemical Shift (δ, ppm) Assignment

~155 - 160 C2 (Carbon adjacent to S and N, bonded to Cl)

~140 - 145 C4 (Carbon in the thiazole ring, bonded to Cl)

~130 - 135
C5 (Carbon in the thiazole ring, bonded to the

methanol group)

~55 - 60 -CH₂OH (Methanol carbon)

Mass Spectrometry (MS)
m/z Value Interpretation

~183/185/187
[M]⁺∙ (Molecular ion peak with isotopic pattern

for two chlorine atoms)

~148/150 [M - Cl]⁺

~152/154 [M - OCH₃]⁺

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group

3200-3600 (broad) O-H stretch (alcohol)

2850-3000 C-H stretch (alkane)

1500-1600 C=N stretch (thiazole ring)

1000-1100 C-O stretch (primary alcohol)

700-800 C-Cl stretch

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (2,4-Dichlorothiazol-5-yl)methanol.

NMR Spectroscopy
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or

equivalent).

Sample Preparation:

Dissolve 5-10 mg of (2,4-Dichlorothiazol-5-yl)methanol in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled with NOE (zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.5 s.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired FID.

Phase and baseline correct the resulting spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b068348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap

instrument) coupled to an appropriate ionization source.

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Acquisition Parameters (Electrospray Ionization - ESI):

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 300-350 °C.

Data Analysis:

Identify the molecular ion peak ([M]⁺∙ or [M+H]⁺).

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Propose fragmentation pathways for major fragment ions.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Record a background spectrum.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify characteristic absorption bands corresponding to the functional groups present in the

molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel chemical entity like (2,4-Dichlorothiazol-5-yl)methanol.
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General Workflow for Spectroscopic Characterization
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Figure 1: Logical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b068348?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A comprehensive spectroscopic characterization is imperative for the unequivocal identification

and quality assessment of (2,4-Dichlorothiazol-5-yl)methanol. This technical guide provides

the foundational information and standardized protocols necessary for researchers to obtain

and interpret the NMR, MS, and IR data for this compound. The successful application of these

methodologies will enable the confirmation of its molecular structure and purity, thereby

facilitating its use in further research and development endeavors.

To cite this document: BenchChem. [Spectroscopic Profile of (2,4-Dichlorothiazol-5-
yl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068348#2-4-dichlorothiazol-5-yl-methanol-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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